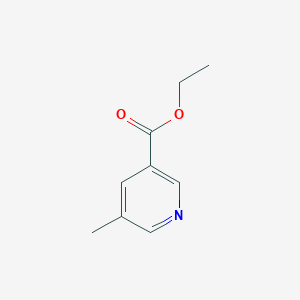

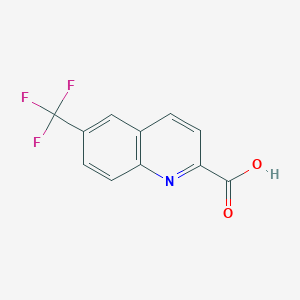

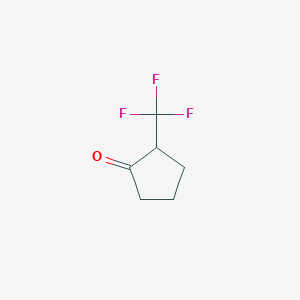

![molecular formula C8H5NO3 B1588949 フロ[3,2-b]ピリジン-5-カルボン酸 CAS No. 56473-91-7](/img/structure/B1588949.png)

フロ[3,2-b]ピリジン-5-カルボン酸

概要

説明

“Furo[3,2-b]pyridine-5-carboxylic acid” is a type of heterocyclic compound . It is a part of the larger family of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies . For instance, one method involves the hydrolysis of furo[3,2-b]pyrrole-5-carboxylates to form acids, which undergo one-pot decarboxylation with TFA and formylation of the in situ formed furo[3,2-b]pyrrole with triethyl orthoformate to give 5-carbaldehydes .

Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridine-5-carboxylic acid” is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . The presence of the carboxylic acid group contributes to its unique chemical properties.

Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-b]pyridine-5-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For example, one study reported the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give a specific product by heating in diphenylether .

Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-5-carboxylic acid” is a solid compound . Its molecular weight is approximately 163.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

科学的研究の応用

エナンチオ富化フロ[2,3-b]ピリジンの非対称構築

金、パラジウム、リン酸を含むマルチ触媒プロトコルにより、イナミドと4-ヒドロキシ-2-シクロペンテン-1-オンの炭酸塩の間のリレー型環化異性化/非対称[4 + 2]環化付加プロセスが可能になります . このプロセスにより、さまざまなフロ[2,3-b]ピリジン誘導体をワンポットで簡単に構築でき、均一に良好から優れた収率とジアステレオ選択性とエナンチオ選択性を達成できます .

合成と生物活性

フロ[3,2-b]ピリジン誘導体は、創薬と医薬品化学においてますます関心を集めています . それらは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗マラリア剤などの活性を有する物質の構造に見られます . それらはまた、組み込まれた化合物の溶解性、極性、親油性、水素結合能力の特性にプラスの影響を与えます .

キナーゼ阻害特性

フロ[3,2-b]ピリジン骨格を有する化合物は、多くの研究でコア構造と置換基の両方として報告されており、キナーゼ阻害特性を示しています . これらには、cdc様キナーゼ(CLK)の選択的阻害剤、サイクリン依存性キナーゼ(CDK2)阻害剤、dk1、cdk2、Fyn、JNK3キナーゼ阻害剤が含まれます .

降圧および抗菌活性

ベンゾフランおよびインドールコアのアイソスターであるフロピリジンは、降圧および抗菌などのさまざまな生物活性を有する化合物の化学構造によく見られます .

抗炎症、抗凝集、抗凝固活性

フロピリジン誘導体の最初の研究の1つは、抗炎症、抗凝集、抗凝固活性に焦点を当てていました .

冠状血管拡張活性

作用機序

The mechanism of action of “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives can vary depending on their specific chemical structure and the biological system in which they are acting . For instance, some fused pyridine derivatives are known for their pharmacological activity, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Safety and Hazards

Based on the available information, “Furo[3,2-b]pyridine-5-carboxylic acid” may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . As with all chemicals, it should be handled with appropriate safety measures.

将来の方向性

The future directions for research on “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives are promising. Given their diverse biological activities, these compounds could be further explored for potential applications in drug design and medicinal chemistry . Additionally, the development of more efficient and selective synthetic methods for these compounds could also be a valuable area of future research .

特性

IUPAC Name |

furo[3,2-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKLRQPTZVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441336 | |

| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56473-91-7 | |

| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)